molecular formula C12H24O2Si B1380971 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde CAS No. 939411-89-9

2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde

Cat. No.: B1380971
CAS No.: 939411-89-9
M. Wt: 228.4 g/mol
InChI Key: NAHGSTDYJQAXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, the evidence includes closely related analogs with cyclopentyl or substituted cyclopentyl moieties. For clarity, this article will focus on the structural and functional comparisons of the cyclopentyl analogs described in the evidence, as they share key features with the queried compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of suitable precursors under controlled conditions.

    Introduction of the Tert-Butyldimethylsilyloxy Group: The tert-butyldimethylsilyloxy group is introduced via a silylation reaction using tert-butyldimethylsilyl chloride and a base such as imidazole.

    Addition of the Acetaldehyde Moiety: The final step involves the addition of the acetaldehyde group through an aldol reaction or similar carbonyl addition reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde involves its ability to act as both an aldol donor and an aldol acceptor in stereocontrolled reactions . This dual functionality allows it to participate in complex reaction pathways, leading to the formation of highly stereoselective products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provides data for two structurally related compounds:

2-{1-[(tert-Butyldimethylsilyl)oxy]-2-ethylcyclopentyl}acetaldehyde (CAS: 2060047-43-8, Molecular Formula: C₁₅H₃₀O₂Si) .

2-{2-Tert-butyl-1-[(tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde (CAS: 2060056-88-2, Molecular Formula: C₁₇H₃₄O₂Si) .

Structural and Functional Differences

Property Compound 1 (C₁₅H₃₀O₂Si) Compound 2 (C₁₇H₃₄O₂Si)
Substituent 2-ethyl group on cyclopentyl 2-tert-butyl group on cyclopentyl
Molecular Weight 270.48 g/mol 298.5 g/mol
Steric Hindrance Moderate (ethyl chain) High (bulky tert-butyl group)
Synthetic Utility Intermediate for aldehydes Likely higher stability due to bulky substituent
Commercial Status Discontinued (Biosynth) No availability data

Key Observations :

  • Substituent Impact : Compound 1 features a smaller ethyl group at the 2-position of the cyclopentyl ring, reducing steric hindrance compared to Compound 2, which has a tert-butyl group. This difference may influence reactivity in synthetic pathways, such as nucleophilic additions to the aldehyde group .
  • Stability : The tert-butyldimethylsilyl (TBS) protecting group in both compounds enhances stability against hydrolysis, but the bulky tert-butyl group in Compound 2 may further slow reaction kinetics in sterically demanding environments .

Data Gaps

  • Physical Properties: No experimental data (e.g., boiling point, density) are provided for either compound, limiting direct comparisons of their handling or storage requirements.
  • Safety and Hazards : Hazard statements, GHS classifications, and UN numbers are absent in the evidence, precluding a safety comparison .

Limitations of Available Evidence

Scope : The evidence focuses on cyclopentyl analogs rather than the cyclobutyl compound specified in the query.

Commercial Availability : Both compounds are listed as discontinued or temporarily out of stock, reducing their practical utility .

Lack of Experimental Data : Absence of purity specifications, melting points, or spectroscopic data (e.g., NMR, IR) limits deeper mechanistic or functional analysis.

Biological Activity

2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is a specialized organic compound characterized by its unique structure, which includes a cyclobutyl group and a tert-butyldimethylsilyloxy (TBDMS) functional group. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. However, research specifically addressing its biological activity remains limited.

Chemical Structure and Properties

The molecular formula of this compound is C8H16O2SiC_8H_{16}O_2Si. The TBDMS group is known for enhancing the stability and solubility of compounds, making them suitable for diverse applications in synthetic chemistry.

PropertyValue
Molecular Weight172.29 g/mol
Boiling Point165-167 °C
Density0.915 g/mL at 25 °C
Functional GroupAldehyde

Biological Activity Overview

Currently, there are no documented studies detailing the specific biological mechanisms or activities of this compound. However, the structural components suggest potential biological relevance:

  • Cyclobutane Moiety : Compounds containing cyclobutane rings often exhibit interesting biological properties due to their unique three-dimensional structures.
  • Acetaldehyde Group : Acetaldehyde derivatives are known to participate in various biochemical interactions, which could imply potential therapeutic uses.

Potential Applications

While direct studies on the biological activity of this compound are scarce, its structural features indicate several possible applications:

  • Intermediate in Organic Synthesis : The TBDMS group can serve as a protecting group for hydroxyl functionalities, allowing for selective reactions that could lead to biologically active derivatives.
  • Drug Development : Given the presence of both cyclobutane and aldehyde groups, there is potential for this compound to act as a precursor for synthesizing novel drug candidates.

Case Studies and Related Research

While specific case studies on this compound are lacking, related compounds have been studied extensively:

  • Cyclobutyl Acetaldehyde : This simpler analog has been explored for its reactivity and potential in synthesizing biologically active molecules.
  • Tert-butyldimethylsilyl Derivatives : Compounds with TBDMS groups have shown promise in drug development due to their stability and ability to facilitate complex organic transformations.

The exact mechanism of action for this compound remains undefined. However, it is hypothesized that:

  • The TBDMS group may influence the compound's interaction with biological targets by providing steric hindrance or altering electronic properties.
  • Further studies are essential to elucidate how this compound interacts at the molecular level with enzymes or receptors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-(tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves silylation of cyclobutanol derivatives followed by oxidation or aldehyde functionalization. For example, tert-butyldimethylsilyl (TBS) protection of cyclobutanol precursors (e.g., 1-(hydroxy)cyclobutane derivatives) using TBS-Cl in the presence of imidazole or DMAP in dry DMF can achieve high yields . Subsequent oxidation of intermediates (e.g., via Swern or Dess-Martin oxidation) requires strict control of temperature (-78°C to 0°C) to avoid aldehyde overoxidation. Reaction monitoring via TLC or GC-MS is critical to optimize stoichiometry and minimize side products .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, DEPT-135) to resolve cyclobutyl and silyl ether signals. For example, the tert-butyldimethylsilyl group shows distinct ¹H peaks at ~0.1 ppm (Si-CH₃) and ¹³C signals near 25-30 ppm (Si-C). Aldehyde protons appear as a singlet at ~9.5-10.0 ppm. IR spectroscopy (C=O stretch at ~1720 cm⁻¹) and high-resolution mass spectrometry (HRMS) further validate molecular integrity .

Q. What stability challenges does this compound face under standard laboratory conditions?

  • Methodological Answer : The aldehyde group is prone to oxidation and dimerization. Store the compound under inert atmosphere (N₂/Ar) at -20°C in anhydrous solvents (e.g., THF, DCM). Silyl ethers are hydrolytically sensitive; avoid exposure to moisture or protic solvents. Stability assays (e.g., HPLC purity checks over 24-72 hours) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in reactions involving the cyclobutyl-silyl ether moiety?

  • Methodological Answer : Employ quantum chemical calculations (DFT, MP2) to model transition states and electronic effects. For instance, the steric bulk of the TBS group directs nucleophilic attack to less hindered positions on the cyclobutane ring. Software like Gaussian or ORCA can simulate reaction pathways, while NBO analysis reveals charge distribution influences on reactivity .

Q. What experimental strategies resolve contradictions between theoretical predictions and observed reaction outcomes (e.g., unexpected byproducts)?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). For example, a Box-Behnken design can identify interactions between variables that lead to byproduct formation. Cross-validate with in-situ FTIR or Raman spectroscopy to detect transient intermediates .

Q. How does the tert-butyldimethylsilyloxy group influence the compound’s reactivity in catalytic asymmetric transformations?

  • Methodological Answer : The TBS group acts as a steric director in enantioselective reactions (e.g., organocatalytic aldol additions). Compare enantiomeric excess (ee) using chiral HPLC or Mosher ester analysis. For example, in proline-catalyzed aldol reactions, the TBS group may shield one face of the aldehyde, favoring specific diastereomers. Kinetic studies (Eyring plots) can quantify steric vs. electronic contributions .

Q. What advanced separation techniques are effective in purifying this compound from complex reaction mixtures?

  • Methodological Answer : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water with 0.1% TFA). For silyl ethers, avoid silica gel chromatography due to hydrolysis risks; instead, employ size-exclusion chromatography (SEC) or centrifugal partition chromatography (CPC) .

Q. Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectroscopic data (e.g., ambiguous NOE correlations in cyclobutane derivatives)?

  • Methodological Answer : Perform 2D NMR (COSY, NOESY, HSQC) to resolve spatial proximity of protons. For cyclobutanes, NOE interactions between axial and equatorial positions clarify ring conformation. Computational NMR prediction tools (e.g., ACD/Labs or MestReNova) can cross-validate experimental shifts .

Q. What statistical methods are appropriate for analyzing reproducibility in multi-step syntheses of this compound?

  • Methodological Answer : Apply ANOVA to assess batch-to-batch variability. Use control charts (e.g., X-bar and R charts) to monitor critical parameters (e.g., aldehyde purity post-oxidation). For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) are robust to outliers .

Q. Safety and Handling

Q. What protocols mitigate risks associated with handling tert-butyldimethylsilyl-protected aldehydes?

  • Methodological Answer : Use gloveboxes for moisture-sensitive steps. Emergency procedures should include spill containment with inert adsorbents (e.g., vermiculite) and immediate neutralization of aldehydes (e.g., with NaHSO₃ solution). Toxicity data are limited; assume acute hazards and use PPE (nitrile gloves, safety goggles) .

Properties

IUPAC Name

2-[1-[tert-butyl(dimethyl)silyl]oxycyclobutyl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2Si/c1-11(2,3)15(4,5)14-12(9-10-13)7-6-8-12/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHGSTDYJQAXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1(CCC1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939411-89-9
Record name 2-{1-[(tert-butyldimethylsilyl)oxy]cyclobutyl}acetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 2 L round bottomed flask was added 3-(1-(tert-butyldimethylsilyloxy)cyclobutyl)propane-1,2-diol (80.0 g, 307 mmol) and THF/t-BuOH/H2O (1:1:2, 2 L). Sodium periodate (120.15 g, 562 mmol) was added and the reaction was stirred at RT. After addition the solution became yellow and thickened. The stirrer was adjusted to maintain stirring. After 1.5 h, the reaction is complete as monitored by TLC (10% EtOAc/Hexane). 300 mL H2O was added to the reaction and the aqueous solution was extracted with ether (3×600 mL). The combined organics were dried over MgSO4 and carefully concentrated in vacuo (Note: volatile product). The oil was re-dissolved in 200 mL of benzene and azeotroped to remove any excess t-BuOH. The crude oil was adsorbed onto a plug of silica gel and chromatographed through a glass column, eluting with 3% EtOAc in hexane, to provide a golden oil after concentrating in vacuo (Note: volatile product). The oil was dissolved in 200 mL of benzene and concentrated in vacuo. The mixture was further concentrated to remove excess benzene to give 2-(1-(tert-butyldimethylsilyloxy)cyclobutyl) acetaldehyde (67.5 g, 296 mmol, 96.2% yield). The title compound yielded contained some benzene and was carried forward without further purification.
Name
3-(1-(tert-butyldimethylsilyloxy)cyclobutyl)propane-1,2-diol
Quantity
80 g
Type
reactant
Reaction Step One
Name
THF t-BuOH H2O
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
120.15 g
Type
reactant
Reaction Step Two
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.